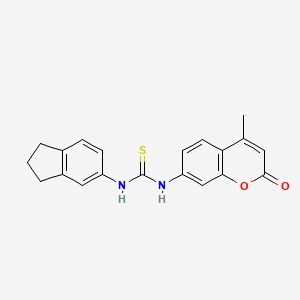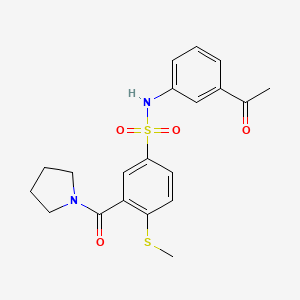![molecular formula C14H14Cl2N2OS2 B4645160 4-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]-6-methyl-2-methylsulfanylpyrimidine](/img/structure/B4645160.png)
4-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]-6-methyl-2-methylsulfanylpyrimidine
描述
4-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]-6-methyl-2-methylsulfanylpyrimidine is an organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a dichlorophenoxy group, an ethylsulfanyl group, and a methylsulfanyl group attached to a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]-6-methyl-2-methylsulfanylpyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dichlorophenoxy Intermediate: The initial step involves the reaction of 2,4-dichlorophenol with an appropriate alkylating agent to form 2-(2,4-dichlorophenoxy)ethyl bromide.
Sulfanylation: The intermediate is then reacted with a thiol compound under basic conditions to introduce the ethylsulfanyl group.
Pyrimidine Ring Formation: The final step involves the cyclization of the intermediate with a suitable pyrimidine precursor, such as 2,4-dichloro-6-methylpyrimidine, under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]-6-methyl-2-methylsulfanylpyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Modified pyrimidine derivatives.
Substitution: Amino or thiol-substituted derivatives.
科学研究应用
4-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]-6-methyl-2-methylsulfanylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 4-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]-6-methyl-2-methylsulfanylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to antimicrobial or anticancer effects.
相似化合物的比较
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A well-known herbicide with a similar dichlorophenoxy group.
2,4-Dichlorophenoxybutyric acid: Another herbicide with structural similarities.
2-Methyl-4-chlorophenoxyacetic acid: A compound with a similar phenoxy structure.
Uniqueness
4-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]-6-methyl-2-methylsulfanylpyrimidine is unique due to the presence of both ethylsulfanyl and methylsulfanyl groups attached to the pyrimidine ring, which may confer distinct chemical and biological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
4-[2-(2,4-dichlorophenoxy)ethylsulfanyl]-6-methyl-2-methylsulfanylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2OS2/c1-9-7-13(18-14(17-9)20-2)21-6-5-19-12-4-3-10(15)8-11(12)16/h3-4,7-8H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQJNFJNDARKRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)SCCOC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(4,7-DIMETHOXY-1-METHYL-1H-INDOL-2-YL)FORMAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID](/img/structure/B4645089.png)
![1-(2,2-dimethylpropanoyl)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine-4-carboxamide](/img/structure/B4645091.png)
![5,5-dimethyl-3-[4-(3-methyl-4-nitrophenoxy)butyl]-2,4-imidazolidinedione](/img/structure/B4645094.png)
![N~1~-(5-CHLORO-2-METHYLPHENYL)-2-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE](/img/structure/B4645109.png)
![N'-[(1E)-1-(bicyclo[2.2.1]hept-2-yl)ethylidene]-4-tert-butylbenzenesulfonohydrazide](/img/structure/B4645112.png)


![5-(3-{[(2-furylmethyl)thio]methyl}-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B4645139.png)
![N-cyclopentyl-2-[(5-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide](/img/structure/B4645145.png)
![7-[(2-FLUOROPHENYL)METHOXY]-4-(3-NITROPHENYL)-2H-CHROMEN-2-ONE](/img/structure/B4645149.png)
![1-(4-fluorophenyl)-6-(2-furyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4645165.png)
![ethyl 2-({[(1,5-dimethyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4645178.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4645186.png)
![5-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B4645190.png)
